Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds. Its molecular formula is with a molecular weight of approximately 238.29 g/mol. This compound belongs to the class of polycyclic compounds and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound can be sourced from various chemical databases such as PubChem and MolPort, which provide detailed information on its structure, synthesis, and properties. It is classified under the category of tricyclic compounds due to its distinctive arrangement of three interconnected rings. The presence of multiple conjugated double bonds classifies it further as a polyene.
The synthesis of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one typically involves multi-step organic reactions that may include cyclization and functional group transformations. One common method is the use of transition metal-catalyzed reactions that facilitate the formation of the tricyclic structure through cycloaddition processes.
The molecular structure of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one features a tricyclic framework with six double bonds arranged in a conjugated system. The structural formula can be represented as follows:
InChI=1S/C16H14O2/c17-15-13-7-3-1-5-11(9-13)12-6-2-4-8-14(10-12)16(15)18/h1-8,15,17H,9-10H2
LBFAVZQLKRXASO-UHFFFAOYSA-N
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one can undergo various chemical reactions typical of polycyclic compounds:
The specific conditions for these reactions depend on the desired product and may involve different reagents and catalysts.
The mechanism of action for Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one involves interactions at the molecular level where it may act as a ligand or substrate in biological systems or chemical processes.
Research suggests that compounds with similar structures can exhibit biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is typically characterized by:
Key chemical properties include:
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one has potential applications in:
This compound exemplifies the intricate chemistry involved in tricyclic structures and their relevance in various scientific domains. Further research into its properties and applications continues to expand its potential uses in both academia and industry.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5